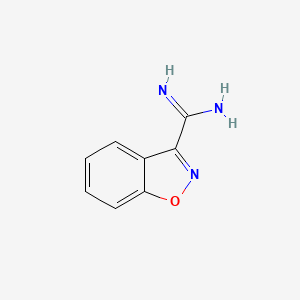

1,2-Benzisoxazole-3-carboximidamide

Description

Significance of Heterocyclic Scaffolds in Organic and Medicinal Chemistry Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to chemical and life sciences. They represent a major portion of all known organic compounds and are integral to the development of pharmaceuticals, agrochemicals, and materials. chim.it Their structural diversity and ability to engage in a wide range of chemical interactions make them ideal frameworks for designing novel molecules.

Role of Benzo-Fused Heterocycles as Versatile Building Blocks

Benzo-fused heterocycles are a specific class of heterocyclic compounds where a benzene (B151609) ring is fused to a heterocyclic ring. This fusion creates a rigid, aromatic scaffold that serves as a common motif in many natural products and synthetic compounds with significant biological activity. core.ac.ukresearchgate.net The presence of the benzene ring often enhances the molecule's stability and influences its electronic properties, which can be fine-tuned through various chemical modifications. wikipedia.org These structures are considered versatile building blocks in organic synthesis, enabling the construction of complex molecules for applications ranging from pharmaceuticals to optoelectronics. core.ac.ukresearchgate.net The development of new synthetic methods, often employing transition metal catalysts, has expanded the accessibility and variety of these important structural motifs. core.ac.ukorganic-chemistry.org

Overview of the 1,2-Benzisoxazole (B1199462) Framework in Chemical Innovation

The 1,2-benzisoxazole ring system is a prominent benzo-fused heterocycle recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.org This designation means that the scaffold is capable of binding to a variety of biological targets with high affinity, making it a recurring feature in many successful therapeutic agents. nih.govnih.gov The aromatic nature of the 1,2-benzisoxazole core contributes to its relative stability. wikipedia.org

This framework is a cornerstone in the development of drugs, particularly for central nervous system (CNS) disorders. nih.govnih.gov Notable examples of pharmaceuticals built upon this scaffold include the anticonvulsant zonisamide (B549257) and several atypical antipsychotics like risperidone (B510) and paliperidone. chim.itwikipedia.orgnih.gov The success of these drugs has cemented the 1,2-benzisoxazole core as a critical pharmacophore, and research continues to explore its potential in discovering new treatments for a wide range of diseases. rsc.orgnih.govnih.gov Synthetic chemists have developed numerous methods for constructing this ring system, allowing for the creation of a diverse library of derivatives for biological screening. chim.it

The Carboximidamide Functional Group: Chemical Importance and Reactivity Context

The carboximidamide group, also known as an amidine, is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This functional group is a strong base due to the resonance stabilization of its protonated form, the amidinium ion.

From a reactivity standpoint, the carboximidamide group is a versatile nucleophile. ashp.org It can participate in various chemical transformations, making it a valuable synthon in organic synthesis. For example, it can react with electrophiles like isothiocyanates in cyclization reactions to form other heterocyclic systems, such as 1,2,4-thiadiazoles. organic-chemistry.org The chemical behavior of amidines is distinct from amides; for instance, the N–H bonds of amidines are significantly less acidic than those of amides. masterorganicchemistry.com The reactivity of functional groups like carboximidamides is fundamental to organic chemistry, as these groups are the primary sites of chemical reactions within a molecule. libretexts.orgpressbooks.pub

Positioning 1,2-Benzisoxazole-3-carboximidamide within Contemporary Chemical Science

This compound serves primarily as a specialized chemical intermediate in the synthesis of more complex molecules. Its structure combines the biologically relevant 1,2-benzisoxazole core with a reactive carboximidamide handle at the 3-position. This strategic placement allows chemists to use the carboximidamide group for further chemical elaboration while retaining the core benzisoxazole scaffold.

A key application of related 3-substituted 1,2-benzisoxazoles is in the synthesis of anticonvulsant agents. nih.gov For instance, research has shown that derivatives synthesized from 3-(bromomethyl)-1,2-benzisoxazole (B15218) can lead to potent anticonvulsant compounds. nih.gov The synthesis of the related 1,2-benzisoxazole-3-carboxaldehyde (B3057714), another important 3-substituted intermediate, highlights the utility of building blocks derived from 3-methyl-1,2-benzisoxazole. researchgate.net While direct research on this compound itself is not extensively documented in mainstream literature, its value lies in its potential as a precursor for creating libraries of novel 3-substituted 1,2-benzisoxazole derivatives for drug discovery and materials science.

Chemical Compound Properties

Below is a table detailing the basic properties of the parent compound, 1,2-Benzisoxazole.

| Property | Value |

| Compound Name | 1,2-Benzisoxazole |

| Synonyms | Benzo[d]isoxazole, Indoxazine |

| Molecular Formula | C₇H₅NO |

| Molar Mass | 119.123 g·mol⁻¹ |

| Appearance | Colorless liquid |

| CAS Number | 271-95-4 |

| (Data sourced from wikipedia.org) |

Structure

3D Structure

Properties

IUPAC Name |

1,2-benzoxazole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(10)7-5-3-1-2-4-6(5)12-11-7/h1-4H,(H3,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWGJDNKTUZLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697827 | |

| Record name | 1,2-Benzoxazole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737703-40-1 | |

| Record name | 1,2-Benzoxazole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1,2 Benzisoxazole 3 Carboximidamide

Intramolecular Rearrangements and Ring Opening Reactions

The 1,2-benzisoxazole (B1199462) ring system is known to undergo several transformation reactions, primarily initiated by the cleavage of the labile N-O bond. These reactions are often triggered by base, acid, or redox conditions and lead to significant structural reorganization.

A characteristic reaction of the 1,2-benzisoxazole core is its base-catalyzed isomerization to a 2-cyanophenolate, the conjugate base of 2-cyanophenol (an isomer of 2-hydroxybenzonitrile). This transformation proceeds via a ring-opening mechanism. While direct studies on 1,2-benzisoxazole-3-carboximidamide are not extensively documented, its reactivity can be inferred from the behavior of related derivatives. The process is initiated by a base abstracting the acidic proton from the C3 position of the benzisoxazole ring. This deprotonation is followed by a concerted elimination that involves the cleavage of the weak N-O bond, leading to the formation of the more stable 2-cyanophenolate product. researchgate.netwikipedia.org

The base-catalyzed ring opening of benzisoxazoles to 2-cyanophenolates is known as the Kemp elimination. researchgate.net This reaction has been a subject of extensive mechanistic study as a model for proton transfer and enzymatic catalysis. wikipedia.orglibretexts.org The accepted mechanism is a concerted E2 elimination. researchgate.net Key evidence supporting this mechanism includes:

General Base Catalysis: The reaction rate is directly proportional to the strength of the base used. researchgate.net

Kinetic Isotope Effect (KIE): A large primary KIE is observed when the proton at the C3 position is replaced with deuterium, indicating that the C-H bond is broken in the rate-determining step. researchgate.net

Leaving Group Dependence: The reaction rate is sensitive to the nature of the substituents on the benzene (B151609) ring, which affects the stability of the resulting phenolate (B1203915) leaving group. researchgate.net

The process begins with the abstraction of the C3 proton by a base. Concurrently, the electron pair from the C-H bond shifts to form the nitrile triple bond, and the N-O bond cleaves heterolytically, with the oxygen atom taking the electrons to form a phenolate. wikipedia.org This concerted process avoids the formation of unstable intermediates and is highly exothermic. researchgate.net

Table 1: Influence of Benzene Ring Substituents on the Rate of Kemp Elimination This table presents representative data for analogous benzisoxazole compounds to illustrate electronic effects on the reaction rate, as specific data for the 3-carboximidamide derivative is not available.

| Substituent on Benzisoxazole Ring | Relative Rate Constant | pKₐ of Resulting Cyanophenol | Reference |

|---|---|---|---|

| 5-Nitro | High | Lower (more acidic) | wikipedia.org |

| 5-Bromo | Intermediate | Intermediate | wikipedia.org |

| Unsubstituted | Low | Higher (less acidic) | wikipedia.org |

Beyond base-catalyzed elimination, N-O bond cleavage can also occur via reductive pathways. For instance, the metabolism of the anticonvulsant drug zonisamide (B549257), which contains a 1,2-benzisoxazole-3-methanesulfonamide structure, involves a two-electron reductive cleavage of the N-O bond to an imine intermediate that is subsequently hydrolyzed. masterorganicchemistry.com This highlights the inherent weakness of the N-O bond, a key feature of the isoxazole (B147169) ring's reactivity. masterorganicchemistry.comresearchgate.net

While specific studies on the rearrangements of 3-acyloxy-1,2-benzisoxazole derivatives are not prominent in the literature, their reactivity can be postulated based on analogous chemical transformations such as the Lossen and Beckmann rearrangements. A 3-acyloxy-1,2-benzisoxazole is an O-acylated derivative of 3-hydroxy-1,2-benzisoxazole.

A plausible transformation is a Lossen-type rearrangement. The Lossen rearrangement involves the conversion of an O-acyl hydroxamate into an isocyanate through a 1,2-migration to an electron-deficient nitrogen atom. wikipedia.orgresearchgate.net If the 3-acyloxy-1,2-benzisoxazole were to undergo N-O bond heterolysis, it could generate an electron-deficient nitrene-like species. The group at the C3 position could then migrate to the nitrogen, leading to a rearranged product.

Alternatively, a pathway analogous to the Beckmann rearrangement could be envisioned. wikipedia.orgorganic-chemistry.orgbyjus.com The Beckmann rearrangement typically involves the acid-catalyzed transformation of an oxime into an amide. wikipedia.org A key step is the migration of a group to an electron-deficient nitrogen as a leaving group departs from it. In a 3-acyloxy derivative, the acyloxy group is a good leaving group. Its departure could trigger a rearrangement cascade, potentially leading to ring-expanded products or other heterocyclic systems. For example, a reaction pathway involving a cascaded Beckmann rearrangement and intramolecular cyclization has been proposed for the synthesis of benzoxazoles from o-hydroxyaryl ketoximes, with 1,2-benzisoxazoles being potential alternative products depending on the reaction conditions. clockss.org

Reactivity of the Carboximidamide Functional Group

The carboximidamide group, also known as an amidine, is a versatile functional group possessing both nucleophilic and electrophilic character. researchgate.net This duality dictates its reaction profile.

The reactivity of the carboximidamide moiety in this compound is characterized by two primary sites of action:

Nucleophilic Site: The lone pair of electrons on the doubly bonded (imino) nitrogen atom makes it basic and nucleophilic. It can be readily protonated or attacked by various electrophiles, such as alkyl halides (N-alkylation) or acyl chlorides (N-acylation). researchgate.netorganic-chemistry.org

Electrophilic Site: The central carbon atom of the amidine group is bonded to two nitrogen atoms, making it electron-deficient and thus an electrophilic center. It is susceptible to attack by nucleophiles. This electrophilicity is supported by the reactivity of related compounds; for instance, 3-chloro-1,2-benzisoxazole (B94866) readily undergoes nucleophilic substitution with amines to yield 3-amino-1,2-benzisoxazoles. researchgate.net This demonstrates that the C3 position is activated towards nucleophilic attack.

Table 2: Predicted Reactivity Profile of this compound

| Reaction Site | Reagent Type | Plausible Reaction |

|---|---|---|

| Imino Nitrogen | Electrophile (e.g., Alkyl Halide, Acyl Chloride) | N-Alkylation, N-Acylation |

| Amidine Carbon | Nucleophile (e.g., Amines, Alcohols, Water) | Nucleophilic Addition, Hydrolysis |

| C3-Proton | Strong Base | Deprotonation (initiating Kemp Elimination) |

The dual reactivity of the amidine group allows it to participate in a variety of condensation and addition reactions, often leading to the formation of new heterocyclic systems. researchgate.net

Condensation Reactions: Amidines readily condense with carbonyl compounds such as aldehydes and ketones. organic-chemistry.orgwikipedia.org In a typical reaction, the nucleophilic nitrogen of the this compound could attack the electrophilic carbonyl carbon of an aldehyde or ketone. The initial addition product, a hemiaminal-like intermediate, would then undergo dehydration to form a new C-N double bond. libretexts.orglatech.edu Such reactions are fundamental in building more complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles.

Addition Reactions: The nucleophilic character of the amidine nitrogen facilitates addition to various electrophiles. researchgate.netgrafiati.com Beyond simple alkylation or acylation, amidines can add to polarized multiple bonds. For example, they can react with isocyanates or isothiocyanates to form substituted ureas or thioureas, respectively. The electrophilic carbon can also undergo addition. For instance, strong nucleophiles like organometallic reagents could potentially add to the C=N bond, although this may compete with reactions at the benzisoxazole ring itself.

Chemistry of 1,2-Benzisoxazole N-Oxides

The chemistry of 1,2-benzisoxazole N-oxides, a class of heterocyclic N-oxides, is characterized by their unique electronic structure and reactivity. The presence of the N-oxide functional group significantly influences the properties and transformations of the benzisoxazole ring system.

Formation and Rearrangements of N-Oxides

The formation of 1,2-benzisoxazole N-oxides, also referred to as 1,2-benzisoxazole 2-oxides, typically involves the oxidation of suitable precursors. tandfonline.com A primary synthetic route is the oxidation of o-hydroxyaryl ketoximes. rsc.orgrsc.org This transformation can be achieved using various oxidizing agents under mild conditions.

Common methods for the synthesis of 1,2-benzisoxazole N-oxides include:

Lead Tetraacetate Oxidation : The treatment of o-hydroxyaryl ketoximes with lead tetraacetate is a documented method for preparing 1,2-benzisoxazole N-oxides. rsc.orgrsc.org

Hypervalent Iodine Reagents : Iodobenzene diacetate has been used to convert a series of 2-hydroxyaryl ketoximes into their corresponding 1,2-benzisoxazole 2-oxides in moderate to excellent yields. tandfonline.com

N-Chlorosuccinimide (NCS) : An alternative method utilizes NCS in an aqueous solvent, which provides good yields and avoids halogenated organic by-products. tandfonline.com

The general scheme for this synthesis involves the intramolecular cyclization of the phenoxide ion onto the oxime nitrogen, facilitated by the oxidizing agent.

Recent synthetic developments have expanded the routes to benzisoxazole cores, which can be precursors for N-oxide formation. For instance, tandem cycloaddition/cycloreversion reactions of nitronates and reactions of 1,2,3-triazine (B1214393) 1-oxides with arynes have been explored to create substituted benzisoxazoles. chim.it While these methods focus on the primary ring system, subsequent N-oxidation would be required to form the target N-oxides.

Rearrangements of 1,2-benzisoxazole N-oxides are also a feature of their chemistry, often driven by the inherent strain and electronic nature of the N-O bond. DFT calculations have shown that the N–O dipole of benzene-fused 1,2-oxazole N-oxides causes a distortion of their σ and π frame. uoa.gr This distortion can predispose the molecule to rearrangements or ring-opening reactions.

| Precursor | Oxidizing Agent | Solvent | Yield | Reference |

| o-Hydroxyaryl Ketoximes | Lead Tetraacetate | - | - | rsc.orgrsc.org |

| 2-Hydroxyaryl Ketoximes | Iodobenzene Diacetate | Acetic Acid or Methanol | Moderate to Excellent | tandfonline.com |

| 2-Hydroxyaryl Ketoximes | N-Chlorosuccinimide (NCS) | Water | Moderate to Excellent | tandfonline.com |

Ring Opening Propensities of N-Oxides

The N-oxide group significantly impacts the stability of the 1,2-benzisoxazole ring, increasing its susceptibility to ring-opening reactions. uoa.grresearchgate.net This reactivity is largely attributed to the electronic effects of the N-O dipole.

Theoretical studies using Density Functional Theory (DFT) have provided insight into this phenomenon. uoa.gr Key findings include:

Structural Distortion : The N–O dipole induces a distortion in the σ and π framework of the molecule, which is concentrated on the 1,2-oxazole ring. uoa.grresearchgate.net

Influence of Substituents : The position of substituents can modulate this effect. C-3 substitution, as in the case of this compound, has a marked influence. uoa.gr Substituents at the C-5 and particularly the C-6 positions can also contribute significantly to the distortion of the 1,2-oxazole geometry due to their extended interaction with the N–O dipole through the π-system. uoa.gr

The increased susceptibility to ring opening makes these compounds prone to transformations under certain conditions. For example, the reductive cleavage of the N-O bond is a known metabolic pathway for some 1,2-benzisoxazole-containing compounds. researchgate.net This process involves a two-electron reduction of the N-O bond, leading to an imine intermediate that can be subsequently hydrolyzed to an open-ring phenol (B47542). The greater electronegativity of the oxygen atom adjacent to the nitrogen in the isoxazole ring facilitates this reductive cleavage. researchgate.net The reactivity profile, influenced by the "push-pull" character of the N–O dipole, directs the molecule's interaction with nucleophiles, often leading to ring-opening as a favorable pathway. uoa.gr

| Property | Influence of N-Oxide Group | Key Factors | Reference |

| Ring Stability | Decreased | N-O dipole, structural distortion | uoa.grresearchgate.net |

| Aromaticity | Reduced | Disruption of π delocalization | uoa.gr |

| Reactivity | Increased susceptibility to ring opening | Electronic "push-pull" character of N-O dipole, ease of reductive N-O bond cleavage | uoa.grresearchgate.net |

Inability to Procure Specific Spectroscopic Data for this compound

A thorough and extensive search of scientific literature and chemical databases has been conducted to locate the specific spectroscopic data required to generate an article on "this compound," as per the detailed outline provided. The search focused on acquiring experimental data for the following analytical techniques:

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Despite utilizing targeted keywords, CAS numbers (50734-11-7 and 737703-40-1), and various search strategies, no publicly accessible, peer-reviewed scientific articles or database entries containing the complete spectroscopic characterization for the specific compound, this compound, could be identified.

The performed searches yielded information on related compounds, such as the parent 1,2-benzisoxazole ring system, various derivatives with different substituents at the 3-position (e.g., carboxaldehyde, chloromethyl, piperidinyl), or other heterocyclic structures like benzimidazoles. However, in strict adherence to the instructions to focus solely on this compound and not introduce information outside the explicit scope, this related data cannot be used to accurately construct the requested article.

Generating scientifically accurate and informative content for each specified subsection of the outline (Proton NMR chemical shift analysis, ¹³C NMR assignments, ¹⁵N NMR for isomer differentiation, mass spectrometry fragmentation patterns, and IR spectroscopy for functional group identification) is contingent upon the availability of dedicated experimental data for the title compound. Without such data, it is not possible to fulfill the request to the required standard of scientific accuracy and detail.

Therefore, the article as outlined cannot be generated at this time due to the lack of available source material for this specific chemical compound.

Structural Elucidation and Computational Studies of 1,2 Benzisoxazole 3 Carboximidamide

Spectroscopic Characterization Methodologies

Photoelectron Spectroscopy

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods are indispensable tools for understanding the behavior of molecules at the atomic level, providing insights that complement experimental data.

Molecular Docking and Ligand Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding mode of a ligand to its target protein.

In studies of related isoxazole-containing compounds, molecular docking has been employed to investigate their binding interactions with biological targets. For instance, isoxazole-carboxamide derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes (COX-1 and COX-2) to elucidate their inhibitory mechanism. nih.gov Similarly, docking studies on isoxazolidine-triazole hybrids against the PI3Kα protein (PDB ID: 3ZIM) have been performed to assess their binding affinity. qu.edu.sa The primary goal of such analyses is to understand the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the ligand's potency. nih.gov Docking scores, typically expressed in kcal/mol, are used to rank compounds based on their predicted binding affinity. qu.edu.sanih.gov

While these studies highlight the utility of molecular docking for isoxazole (B147169) derivatives, specific molecular docking and ligand binding data for 1,2-Benzisoxazole-3-carboximidamide were not detailed in the reviewed literature.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules. These calculations can provide valuable information about molecular orbitals, charge distribution, and other electronic properties.

For example, theoretical investigations of compounds like 3-Benzyl-4-(3-ethoxy-2-(4-toluenesulfonlyoxy)-benzlyideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-one using the B3LYP/6-31G(d,p) basis set have been performed to calculate:

Structural parameters: Bond lengths, bond angles, and dihedral angles. epstem.net

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of molecular reactivity. epstem.net

Electronic Properties: Electronegativity, electron affinity, chemical hardness, and softness. epstem.net

Spectroscopic Data: Theoretical vibrational frequencies (IR) and NMR chemical shifts. epstem.net

These calculations provide a detailed picture of the molecule's electronic characteristics. However, specific quantum chemical calculation results for this compound were not found in the surveyed literature.

Prediction of Aromaticity and Stability

The aromaticity and stability of heterocyclic compounds are crucial determinants of their chemical behavior. While specific studies on the prediction of aromaticity and stability for this compound are not available in the provided search results, computational methods are generally employed for such predictions. Aromaticity can be assessed through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). The stability of a molecule can be inferred from its calculated heat of formation and total energy.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules and their complexes. MD simulations, in particular, provide insights into the stability of protein-ligand interactions over time.

MD simulations have been successfully applied to study the complexes of various ligands with their protein targets. d-nb.infomdpi.com Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time. d-nb.infonih.gov

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein. nih.gov

Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex. nih.gov

Solvent Accessible Surface Area (SASA): To measure the exposure of the complex to the solvent. nih.gov

Structure Activity Relationship Sar Studies and Molecular Interactions Non Clinical Focus

General Principles of Structural Modification and Chemical Behavior

The synthesis and reactivity of 1,2-benzisoxazole (B1199462) derivatives are highly dependent on the nature of the substituents on the aromatic ring and the functional groups attached to the isoxazole (B147169) core.

The synthesis of the 1,2-benzisoxazole core can be achieved through various methods, with outcomes and yields being sensitive to the electronic properties of substituents. A common method involves the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes. nih.gov The efficiency of this reaction is influenced by the substituents on the starting materials.

For instance, in the synthesis of 3-substituted benzisoxazoles from chlorooximes, the presence of electron-donating groups on the chlorooxime starting material leads to excellent yields. nih.gov Conversely, the reaction of the highly reactive 3,4-difluorobenzyne, an electron-poor aryne, resulted in a lower yield of the corresponding benzisoxazole. nih.gov

Another key synthetic route involves the cyclization of o-hydroxy ketoximes. e-journals.in Microwave-assisted synthesis has been shown to be a rapid and efficient method for producing 3-substituted 1,2-benzisoxazoles from these precursors. e-journals.in The choice of solvent and reaction conditions, dictated by the stability and reactivity of the substituted precursors, is crucial for optimizing yields. For example, the synthesis of 3-amino-substituted 1,2-benzisoxazoles from 3-chloro-1,2-benzisoxazole (B94866) via microwave-promoted nucleophilic aromatic substitution yields good to high results (54-90%) within a few hours. researchgate.net

The table below summarizes the influence of different synthetic methods and substituents on the yield of 1,2-benzisoxazole derivatives.

| Synthesis Method | Starting Materials | Substituent Type | Reported Yield |

| [3+2] Cycloaddition | Chlorooximes & Aryne Precursors | Electron-donating on chlorooxime | Excellent nih.gov |

| [3+2] Cycloaddition | Chlorooximes & Aryne Precursors | Electron-poor aryne (e.g., 3,4-difluoro) | 36% nih.gov |

| Nucleophilic Aromatic Substitution | 3-Chloro-1,2-benzisoxazole & Amines | Various amines | 54-90% researchgate.net |

| Intramolecular Cyclization | o-hydroxy ketoximes | Various | Good e-journals.in |

Variations in the functional groups on the 1,2-benzisoxazole scaffold significantly impact how the molecule is recognized by biological targets, such as enzymes. The carboxamide moiety at the C-3 position is particularly important for establishing key interactions.

In studies of benzimidazole (B57391) carboxamide derivatives as inhibitors of the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), the carboxamide group plays a crucial role in binding. nih.gov Similarly, for 1,2-benzisoxazole derivatives, modifications to the ring and the C-3 substituent dictate inhibitory potency. For example, in a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives tested for anticonvulsant activity, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase activity. nih.gov Conversely, substitution on the sulfamoyl group led to a decrease in activity. nih.gov

A series of benzoxazolone carboxamides were identified as potent inhibitors of acid ceramidase (AC), an enzyme involved in ceramide metabolism. nih.gov SAR studies revealed that an unsubstituted nitrogen atom in the 3-carboxamide moiety was essential for activity. nih.gov Furthermore, introducing a p-fluorophenyl group on the benzoxazolone ring provided a good balance of potency and stability. nih.gov

The table below details the structure-activity relationships for various 1,2-benzisoxazole derivatives against different biological targets.

| Target | Core Scaffold | Key Substituent Variation | Impact on Activity |

| Anticonvulsant Activity | 1,2-Benzisoxazole | Halogen at 5-position | Increased activity and neurotoxicity nih.gov |

| Anticonvulsant Activity | 1,2-Benzisoxazole | Substitution on sulfamoyl group | Decreased activity nih.gov |

| Acid Ceramidase (AC) | Benzoxazolone | Unsubstituted 3-carboxamide nitrogen | Mandatory for activity nih.gov |

| Acid Ceramidase (AC) | Benzoxazolone | p-fluorophenyl on benzoxazolone ring | Balanced potency and stability nih.gov |

| VEGFR-2 | Benzoxazole (B165842) | Cyclohexyl group on amidic side chain | Potent inhibition (IC₅₀ = 0.268 µM) nih.gov |

Relationship between Molecular Architecture and Target Interaction Profiles

The three-dimensional shape of a molecule and its electronic properties determine how it fits and interacts with the binding site of a target protein.

Computational modeling techniques like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) are invaluable tools for understanding how 1,2-benzisoxazole derivatives interact with their targets at a molecular level.

For a series of benzimidazole carboxamide derivatives targeting PARP-1, molecular docking was used to explore the binding mode within the enzyme's active site. nih.gov These studies, combined with 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided insights that helped interpret the SAR. nih.gov

In the design of benzoxazole-benzamide conjugates as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), molecular modeling showed that the benzoxazole ring could occupy the hinge region of the ATP binding site. nih.gov The central aromatic ring linked via a thioacetamido group was positioned to occupy the area between the hinge region and the DFG domain of the activation loop. nih.gov Similarly, crystallographic studies of benzisoxazole derivatives as Hsp90 inhibitors showed that these compounds bind in the ATP binding pocket, interacting with the amino acid residue Asp93. nih.gov

These computational approaches allow researchers to visualize key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and to predict the activity of new, untested compounds. nih.gov

The design of new inhibitors based on the 1,2-benzisoxazole scaffold often employs two complementary strategies: ligand-based and structure-based design.

Ligand-based design focuses on a set of molecules known to be active against a target. By analyzing the common structural and physicochemical features of these active ligands, a pharmacophore model can be developed. This model represents the essential features required for activity. 3D-QSAR is a classic example of a ligand-based method, where a predictive model is built based on the properties of a series of known inhibitors without needing the 3D structure of the target protein. nih.govnih.gov

Structure-based design , on the other hand, relies on the known three-dimensional structure of the biological target, which is often determined by X-ray crystallography or NMR spectroscopy. nih.gov Using computational docking, potential drug candidates are fitted into the binding site of the target to predict their binding affinity and orientation. nih.gov This allows for the rational design of molecules with improved complementarity to the target site. The design of VEGFR-2 inhibitors, where new benzoxazole conjugates were specifically designed to fit into the known ATP binding pocket, is a prime example of structure-based design. nih.gov

Effect of Basicity and Polarity on Biological Activity

The basicity and polarity of 1,2-benzisoxazole derivatives are critical physicochemical properties that influence their biological activity. These properties affect how the molecules are absorbed, distributed, metabolized, and how they interact with their biological targets.

Bioisosteric Replacements within the Benzisoxazole Scaffold

In the field of medicinal chemistry, the 1,2-benzisoxazole scaffold is recognized as a "privileged structure," meaning it is a molecular framework that can provide potent and selective ligands for a range of different biological targets. nih.gov The strategic modification of this scaffold, including bioisosteric replacements, is a key tactic in drug design to enhance potency, selectivity, and pharmacokinetic properties. Bioisosterism involves the substitution of a molecule or group with another that has similar physical or chemical properties, leading to a comparable biological effect. This section explores the structure-activity relationship (SAR) studies centered on bioisosteric modifications within the 1,2-benzisoxazole scaffold, focusing on non-clinical molecular interactions.

The Benzisoxazole Ring as a Bioisostere

The 1,2-benzisoxazole ring system itself is often employed as a bioisosteric replacement for other chemical moieties to improve a compound's pharmacological profile. A notable example is in the development of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. In a series of N-benzylpiperidine compounds, the benzisoxazole heterocycle was identified as a suitable bioisosteric replacement for a benzoyl group. nih.gov This substitution led to the development of potent and selective AChE inhibitors. nih.gov Similarly, the benzisoxazole scaffold has been explored as a bioisostere for other aromatic systems, such as phenol (B47542), in various drug discovery programs. nih.govpharmablock.com

Impact of Substitutions on the Benzisoxazole Ring

Structure-activity relationship studies have demonstrated that the type and position of substituents on the benzisoxazole ring significantly influence the biological activity of the resulting compounds. These modifications can be considered a form of bioisosteric replacement, where one functional group is swapped for another to modulate the compound's interaction with its target.

For instance, in the development of anticonvulsant agents based on 3-(sulfamoylmethyl)-1,2-benzisoxazole, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase both the anticonvulsant activity and neurotoxicity. nih.gov Conversely, substitution on the sulfamoyl group led to a decrease in activity. nih.gov

In another study focusing on acetylcholinesterase inhibitors, it was observed that substituting the benzisoxazole ring with either electron-donating or certain electron-withdrawing groups could enhance the inhibitory activity against AChE. nih.gov Specifically, the introduction of a methoxy (B1213986) group at the C4-position of the benzisoxazole ring in a series of donecopride-inspired compounds resulted in derivatives with submicromolar inhibition of AChE. nih.gov

The following table summarizes the structure-activity relationships of some 1,2-benzisoxazole derivatives as acetylcholinesterase inhibitors.

| Compound/Modification | Target | Activity (IC₅₀) | Key Findings | Reference |

| N-acetyl derivative of N-benzylpiperidine benzisoxazole | Acetylcholinesterase | 3 nM | Potent and selective inhibition. | nih.gov |

| Morpholino derivative of N-benzylpiperidine benzisoxazole | Acetylcholinesterase | 0.8 nM | Outstanding selectivity over butyrylcholinesterase. | nih.gov |

| C4-methoxy substituted benzisoxazole derivative | Acetylcholinesterase | 441 nM | Maintained submicromolar inhibitory activity. | nih.gov |

Bioisosteric Replacement of the Benzisoxazole Scaffold with Other Heterocycles

While substitutions on the benzisoxazole ring provide one avenue for optimization, another strategy is the complete replacement of the benzisoxazole scaffold with a different heterocyclic system, a technique often referred to as "scaffold hopping." This approach can lead to novel chemical entities with improved properties.

A prime example of a bioisosteric relationship is between benzisoxazole and indazole. Indazoles are frequently used as bioisosteres for phenols and indoles and are considered privileged scaffolds in their own right, particularly for protein kinase inhibitors. pharmablock.com The rationale for this replacement lies in the similar spatial arrangement and electronic properties, which can allow for comparable interactions with a biological target. For example, in the context of GluN2B-selective NMDA receptor antagonists, the replacement of a phenol group with an indazole resulted in compounds that retained high affinity and activity while inhibiting glucuronidation, a common metabolic pathway for phenols. nih.gov Although this is not a direct replacement of a benzisoxazole, it highlights the principle of using indazole as a bioisostere for related aromatic systems.

The following table illustrates the concept of bioisosteric replacement where different heterocyclic scaffolds are considered for similar biological targets.

| Original Scaffold | Bioisosteric Replacement | Biological Target Class | Rationale/Outcome | Reference |

| Benzoyl | Benzisoxazole | Acetylcholinesterase | Improved potency and selectivity. | nih.gov |

| Phenol | Indazole | GluN2B-selective NMDA receptors | Retained high affinity and inhibited metabolism. | nih.gov |

| Benzodiazepine (B76468) | Benzothiazepine | CNS-acting agents | Expected to have better CNS penetration. | researchgate.net |

| 1H-1,2,3-triazole | 1H-tetrazole | Anti-leukemic agents | Enhanced anti-leukemic activity. | nih.gov |

Non Clinical Applications and Future Research Directions

Role as Chemical Building Blocks in Advanced Organic Synthesis

The 1,2-benzisoxazole (B1199462) core is widely recognized as a "privileged structure" in medicinal chemistry and a versatile building block in organic synthesis. nih.govchim.it Its utility stems from the reactivity of the heterocyclic ring and the potential for diverse functionalization. The synthesis of the 1,2-benzisoxazole scaffold can be achieved through various methods, including the cyclization of o-hydroxy ketoximes or its derivatives, offering a gateway to a multitude of substituted analogues. e-journals.in

The 1,2-benzisoxazole-3-carboximidamide moiety itself can serve as a valuable synthon. The carboximidamide group, with its nucleophilic nitrogen atoms and the potential to act as a precursor to other functional groups, allows for a range of chemical transformations. Synthetic strategies can be envisioned where the amidine functionality is utilized in cyclocondensation reactions to construct more complex heterocyclic systems. While specific literature detailing the extensive use of this compound as a building block is nascent, the foundational chemistry of the benzisoxazole ring system provides a strong basis for its potential in creating novel molecular architectures. chim.it

Potential in Materials Science and Functional Molecule Design

The rigid, planar structure of the 1,2-benzisoxazole system, combined with its electronic properties, makes it an attractive candidate for applications in materials science. chim.it Heterocyclic compounds are integral to the development of functional materials, and the 1,2-benzisoxazole scaffold is no exception. nih.gov Analogues of this structure could be explored for their potential as components of organic light-emitting diodes (OLEDs), fluorescent materials, or as ligands in the formation of metal-organic frameworks (MOFs).

The incorporation of the carboximidamide group could further enhance these properties by providing sites for hydrogen bonding and coordination with metal ions, influencing the self-assembly and photophysical characteristics of the resulting materials. Research into the synthesis of functionalized 1,2-benzisoxazoles for materials applications is an active field, suggesting a promising future for derivatives like this compound. nih.gov

Development as Molecular Probes for Biochemical Studies

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes. The development of novel fluorophores with tailored properties is a continuous pursuit. While specific studies on this compound as a molecular probe are not yet prevalent, the inherent fluorescence of some benzoxazole (B165842) derivatives suggests this as a viable research direction. nih.govnih.gov

The 1,2-benzisoxazole scaffold could be modified to create probes that respond to specific analytes or changes in the cellular environment. The carboximidamide group could be functionalized with reporter groups or recognition elements to confer selectivity. For instance, a probe could be designed where the fluorescence is quenched until a specific enzymatic reaction occurs, leading to a measurable signal. The design of such probes often involves creating a system where the electronic properties of the fluorophore are altered upon interaction with the target. google.com

Applications in Agrochemical Research

Heterocyclic compounds form the backbone of many modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net The 1,2-benzisoxazole ring is present in compounds with demonstrated biological activity relevant to agriculture. chim.it While direct agrochemical applications of this compound have not been extensively reported, the broader class of benzisoxazoles has been investigated for such purposes.

The exploration of this compound and its analogues in agrochemical screening programs could lead to the discovery of new active ingredients. The structural features of this compound could be systematically modified to optimize its activity against specific pests or weeds while minimizing environmental impact.

Emerging Areas of Research for Benzisoxazole-3-carboximidamide Analogues

The future of research into this compound and its derivatives is poised for significant expansion, moving beyond its foundational chemistry into more specialized and applied domains.

Design of Multi-Target Ligands for Polypharmacology (excluding therapeutic uses)

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is gaining traction. nih.gov The 1,2-benzisoxazole scaffold has been identified as a privileged structure capable of interacting with a diverse range of biological proteins. nih.gov This makes it an excellent starting point for the design of multi-target ligands for research purposes, such as probing complex biological pathways or for use in diagnostic assays. By strategically modifying the substituents on the benzisoxazole ring and the carboximidamide group, it is conceivable to create compounds that can simultaneously bind to multiple proteins of interest, offering a powerful tool for systems biology research.

Strategies for Enhanced Molecular Properties (e.g., solubility, stability in in vitro assays)

A critical aspect of developing any new chemical entity for research applications is optimizing its physicochemical properties. For in vitro assays, properties such as solubility and stability are paramount for obtaining reliable and reproducible data. Research into related heterocyclic compounds has demonstrated various strategies to enhance these properties. For instance, the formation of salts or the introduction of specific functional groups can significantly improve aqueous solubility.

| Strategy | Example Compound Class | Observed Improvement |

| Salt Formation | Albendazole (a benzimidazole (B57391) derivative) | Increased solubility and dissolution rate. |

| Introduction of Polar Groups | Imidazo[1,2-a]pyridine derivatives | Improved aqueous solubility and microsomal stability. |

| Co-crystallization | Various poorly soluble drugs | Enhanced solubility and dissolution. |

These strategies can be directly applied to this compound analogues to improve their utility in biochemical and cell-based assays. Ensuring that these compounds are stable and soluble in aqueous buffers is a key step towards unlocking their full potential in non-clinical research.

Green Chemistry Approaches in this compound Synthesis and Application

The development of environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. For the synthesis of this compound and its derivatives, green chemistry principles are being increasingly applied to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. Research in this area focuses on the use of greener solvents, alternative energy sources, and catalytic methods to construct the core benzisoxazole structure and introduce the 3-carboximidamide functionality.

While direct green synthetic routes to this compound are not extensively documented, the principles of green chemistry can be applied to the synthesis of its key precursors, such as 1,2-benzisoxazole-3-carboxaldehyde (B3057714) and other 3-substituted 1,2-benzisoxazoles. These greener strategies often focus on the cyclization step to form the benzisoxazole ring and the subsequent functional group transformations.

One notable green approach involves the use of microwave irradiation to accelerate the synthesis of 1,2-benzisoxazole derivatives. koreascience.krnih.govresearchgate.net Microwave-assisted synthesis, often coupled with the use of environmentally friendly solvents or even solvent-free conditions, can significantly reduce reaction times from hours to minutes and improve yields. koreascience.krnih.govresearchgate.netmdpi.comchemmethod.com For instance, the synthesis of 3-substituted-1,2-benzisoxazoles has been achieved with excellent yields (85-96%) in very short reaction times (30-60 seconds) under microwave irradiation in the presence of a catalytic amount of a basic ionic liquid, which can often be recycled. koreascience.krnih.govresearchgate.net This method avoids the use of strong bases and hazardous solvents, which is a significant improvement over traditional methods. koreascience.krnih.govresearchgate.net

The use of alternative, greener solvents is another key aspect of greening the synthesis of benzisoxazole derivatives. Polyethylene glycol (PEG) has been explored as a green solvent for the synthesis of benzoxazole and benzimidazole derivatives, offering mild reaction conditions and good to excellent yields. researchgate.net Similarly, the biodegradable solvent Cyrene™, derived from cellulose, has been successfully used in other heterocyclic syntheses, offering a non-toxic alternative to conventional polar aprotic solvents like DMF and DMSO. nih.govnih.gov Such solvents could potentially be adapted for the synthesis of 1,2-benzisoxazole precursors. The use of water as a solvent, where feasible, represents an ideal green option. rsc.org

Catalysis plays a pivotal role in the development of green synthetic methods. The use of reusable, heterogeneous catalysts can simplify product purification and reduce waste. For example, zeolites have been employed as efficient and environmentally friendly catalysts for the synthesis of related benzodiazepine (B76468) derivatives, a strategy that could be explored for benzisoxazole synthesis. researchgate.net The development of a one-pot synthesis of benzisoxazoles using a [3+2] cycloaddition of in situ generated nitrile oxides and arynes under mild, fluoride (B91410) ion-induced conditions also represents a more efficient and atom-economical approach compared to traditional multi-step syntheses. nih.gov

The conversion of precursors like 1,2-benzisoxazole-3-carbonitrile or 1,2-benzisoxazole-3-carboxaldehyde to the final this compound is a critical step. While specific green methods for this transformation on the benzisoxazole scaffold are not well-documented, general green approaches for the conversion of nitriles to amidines can be considered. These might include catalytic methods that avoid stoichiometric, toxic reagents. For example, the hydrolysis of nitriles to carboxylic acids, an intermediate step in some routes, can be performed under acidic or basic conditions. youtube.comlibretexts.org The subsequent conversion to the carboximidamide would ideally be achieved using green reagents and conditions.

The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound and its precursors.

| Green Chemistry Approach | Description | Potential Application in Synthesis | Key Advantages |

| Microwave-Assisted Synthesis | Utilization of microwave energy to accelerate reactions. koreascience.krnih.govresearchgate.netmdpi.comchemmethod.com | Cyclization to form the 1,2-benzisoxazole ring. koreascience.krnih.govresearchgate.net | Reduced reaction times, increased yields, energy efficiency. koreascience.krnih.govresearchgate.netmdpi.comchemmethod.com |

| Use of Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives like water, PEG, or biodegradable solvents such as Cyrene™. nih.govresearchgate.netnih.govrsc.org | In various steps of the synthesis, from starting materials to the final product. | Reduced toxicity and environmental impact, potential for solvent recycling. researchgate.netnih.gov |

| Catalytic Methods | Employment of reusable catalysts, such as zeolites or ionic liquids, to promote reactions. koreascience.krnih.govresearchgate.netresearchgate.net | Cyclization and functional group transformations. | Reduced waste, easier product purification, catalyst recyclability. koreascience.krnih.govresearchgate.net |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov | Synthesis of the 1,2-benzisoxazole core from simple precursors. nih.gov | Increased efficiency, reduced solvent use and waste. nih.gov |

Future research will likely focus on developing a fully green and efficient pathway to this compound. This would involve the integration of several green chemistry principles, such as a one-pot, microwave-assisted synthesis in a biodegradable solvent using a recyclable catalyst, to create a truly sustainable manufacturing process for this important chemical compound.

Conclusion

Identification of Knowledge Gaps and Future Research AvenuesThe most significant finding is the profound lack of empirical data for this specific compound. This represents a major knowledge gap. Future research should prioritize the following:

Definitive Synthesis and Characterization: The first step must be the actual synthesis and full spectroscopic characterization (NMR, IR, Mass Spectrometry, and X-ray crystallography) of 1,2-Benzisoxazole-3-carboximidamide to confirm its structure and properties.

Biological Screening: The compound should be subjected to broad biological screening to identify potential therapeutic activities. Based on related structures, initial assays should focus on CNS receptors, ion channels, and key enzymes in oncology like IDO1 or various kinases.

SAR Exploration: A systematic exploration of derivatives, with substitutions on both the benzene (B151609) ring and the amidine nitrogens, would be necessary to build a structure-activity relationship profile and optimize any identified biological activity.

Physicochemical Profiling: Experimental determination of properties like solubility, stability, and pKa is crucial for assessing its drug-like potential.

Q & A

Basic Research Questions

Q. How can the molecular structure of 1,2-Benzisoxazole-3-carboximidamide be experimentally validated?

- Methodological Answer : Use X-ray crystallography to determine bond lengths, angles, and planar arrangements of the heterocyclic core. For example, the isoxazole ring in related compounds exhibits planarity with deviations <0.03 Å, and substituent orientations (e.g., chloro(phenyl)methyl groups) can be analyzed via dihedral angles . Pair this with spectroscopic techniques (NMR, IR) to confirm functional groups, such as the amidine (-C(NH₂)₂) moiety.

Q. What thermodynamic data are critical for optimizing synthesis conditions?

- Methodological Answer : Reaction enthalpy (ΔrH°) values, such as -112 ± 8.4 kJ/mol for hydrolysis in water/ethanol, guide solvent selection and temperature control. Reduced-pressure boiling points (e.g., 364.2 K at 0.020 atm) inform distillation protocols for purification . Use differential scanning calorimetry (DSC) to characterize phase transitions and stability under varying conditions.

Q. How can researchers ensure reproducibility in synthesizing 1,2-Benzisoxazole derivatives?

- Methodological Answer : Follow published protocols for analogous compounds, such as the hydrolysis of 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, which employs controlled reaction times and stoichiometric ratios . Validate intermediates via HPLC or GC-MS, and document solvent purity (e.g., ethanol/water mixtures) to minimize side reactions .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

- Methodological Answer : Introduce substituents at reactive sites (e.g., C3 or C6 positions) to modulate electronic and steric effects. For example, 3-substituted benzisoxazoles like zonisamide exhibit antiseizure activity by targeting sodium and calcium channels . Use computational docking studies to predict binding affinities with biological targets (e.g., neurotransmitter receptors) and validate via in vitro assays .

Q. What strategies resolve contradictions in reported thermodynamic properties?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., solvent, pressure) to verify discrepancies like ΔrH° values. For instance, conflicting boiling points may arise from pressure variations (e.g., 364.2 K at 0.020 atm vs. ambient pressure data). Employ error analysis frameworks to quantify uncertainties and refine computational models (e.g., DFT calculations) .

Q. How can researchers design stability studies for this compound under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies in pH-buffered solutions (e.g., simulated gastric fluid) at 37°C. Monitor hydrolytic degradation via LC-MS, focusing on the amidine group’s susceptibility to nucleophilic attack. Compare with structurally stable analogs (e.g., 3-methanesulfonamide derivatives) to identify protective functionalizations .

Q. What experimental approaches validate non-covalent interactions in crystalline forms?

- Methodological Answer : Analyze crystal packing via X-ray diffraction to identify van der Waals interactions or hydrogen bonds. For example, the absence of significant non-bonded interactions in 3-[Chloro(phenyl)methyl]-1,2-benzoxazole suggests lattice stability relies on weak forces, which can be contrasted with halogen-bonded derivatives . Pair with Hirshfeld surface analysis to quantify interaction contributions.

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in benzisoxazole derivatives?

- Methodological Answer : Perform meta-analyses of published IC₅₀ values, accounting for assay variability (e.g., cell lines, incubation times). For instance, anti-inflammatory activity discrepancies may stem from differences in COX-2 inhibition protocols. Use standardized reference compounds (e.g., indomethacin) as internal controls and apply statistical tools (e.g., ANOVA) to isolate confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.